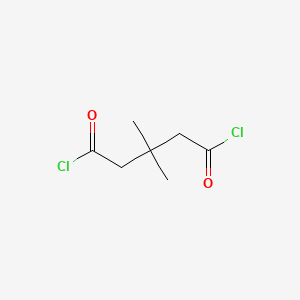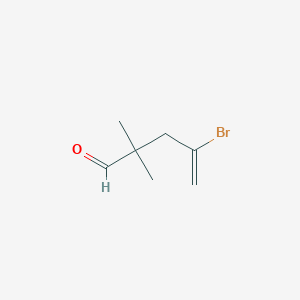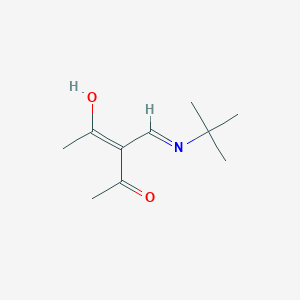
copper(1+);3-methanidylideneheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);3-methanidylideneheptane is a compound that features a copper ion in the +1 oxidation state coordinated to a 3-methanidylideneheptane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);3-methanidylideneheptane typically involves the reaction of a copper(I) salt, such as copper(I) chloride, with 3-methanidylideneheptane under an inert atmosphere to prevent oxidation. The reaction is often carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the copper(I) complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);3-methanidylideneheptane undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) center is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the 3-methanidylideneheptane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands like phosphines or amines.
Major Products Formed
Oxidation: Copper(II) complexes or oxides.
Reduction: Metallic copper or copper(0) nanoparticles.
Substitution: New copper(I) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(1+);3-methanidylideneheptane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition reactions and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism by which copper(1+);3-methanidylideneheptane exerts its effects involves the coordination of the copper(I) center to various substrates, facilitating electron transfer and catalytic processes. The copper(I) ion can interact with molecular targets such as enzymes, proteins, and nucleic acids, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) complexes: These compounds have copper in the +2 oxidation state and exhibit different reactivity and stability compared to copper(I) complexes.
Silver(I) complexes: Similar to copper(I) complexes but with silver as the central metal ion, often used in antimicrobial applications.
Gold(I) complexes: Gold(I) complexes share some similarities with copper(I) complexes but have distinct electronic properties and applications in catalysis and medicine.
Uniqueness
Copper(1+);3-methanidylideneheptane is unique due to its specific ligand coordination and the properties imparted by the 3-methanidylideneheptane ligand. This uniqueness makes it valuable for specialized applications in catalysis and materials science, where its specific reactivity and stability are advantageous.
Eigenschaften
CAS-Nummer |
54248-47-4 |
|---|---|
Molekularformel |
C8H15Cu |
Molekulargewicht |
174.75 g/mol |
IUPAC-Name |
copper(1+);3-methanidylideneheptane |
InChI |
InChI=1S/C8H15.Cu/c1-4-6-7-8(3)5-2;/h3H,4-7H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
UDAFEPDSEILTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=[CH-])CC.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






silane](/img/structure/B14634006.png)









